Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

Description

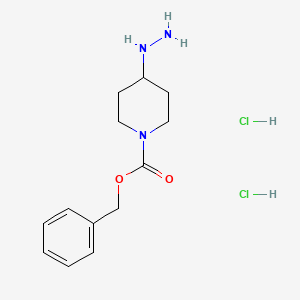

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFKCNNTTADSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride typically involves the reaction of 4-piperidone with hydrazine hydrate, followed by benzylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride has the molecular formula and features a piperidine ring substituted with hydrazine and benzyl groups. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its role as a potential drug candidate due to its ability to modulate biological pathways:

- Protein Kinase Inhibition : Studies have indicated that derivatives of this compound may serve as inhibitors of certain protein kinases, which are crucial in cancer therapy .

- Antiplatelet Activity : It has been explored as a P2Y12 antagonist, which could be beneficial in preventing platelet aggregation and thus reducing thrombotic events .

Neuropharmacology

Research has shown that compounds similar to Benzyl 4-hydrazinylpiperidine derivatives exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Their interaction with neurotransmitter systems could lead to advancements in treating conditions such as Alzheimer's and Parkinson's disease.

Synthesis of Complex Molecules

The compound's structure allows it to act as a precursor or intermediate in the synthesis of more complex organic molecules. This application is particularly relevant in pharmaceutical chemistry where multi-step synthesis is common.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of hydrazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antidiabetic Effects

Another research effort focused on the modulation of glucose metabolism by hydrazine derivatives. The findings suggested that this compound could enhance insulin sensitivity, making it a candidate for further development in diabetes treatment .

Mechanism of Action

The mechanism of action of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl ester moiety may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

- CAS Number : 1644088-97-0

- Molecular Formula : C₁₃H₂₀Cl₂N₃O₂

- Synonyms: SCHEMBL16343926, AKOS022188393, ST2406686 .

Structural Features :

This compound features a piperidine ring substituted at the 4-position with a hydrazinyl group (-NH-NH₂) and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications .

Applications :

Primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurological and infectious diseases. Its hydrazinyl group enables participation in condensation reactions, while the Cbz group offers reversible protection for amines .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Key Observations :

- Salt Forms : The dihydrochloride (1644088-97-0) and hydrochloride (916831-70-4) salts exhibit higher solubility in aqueous media compared to the free base (280111-51-5). The additional HCl in the dihydrochloride may improve stability during storage .

- Functional Groups: The hydrazinyl group in the target compound enables unique reactivity (e.g., formation of hydrazones), unlike the amino group in 120278-07-1 or the tert-Boc group in 405057-76-3 .

Research and Industrial Relevance

- Pharmacological Potential: The hydrazinyl group in 1644088-97-0 is being explored for antimicrobial and anticancer activity, leveraging its ability to chelate metal ions or inhibit enzyme active sites.

- Comparative Advantages : Unlike the tert-Boc derivative (405057-76-3), which requires acidic deprotection, the dihydrochloride’s hydrazinyl group is readily available for conjugation, streamlining synthetic workflows .

Biological Activity

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound has the chemical formula C13H19N3O2·2HCl. The compound features a piperidine ring substituted with a hydrazine moiety and a benzyl group, which is crucial for its biological interactions.

Pharmacological Activity

Trypanocidal Activity

Recent studies have highlighted the potential of this compound as an effective trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant inhibitory activity with a pIC50 value of approximately 6.4, indicating potent effects against intracellular amastigotes while maintaining a selectivity index favoring T. cruzi over human cells (MRC-5) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the biological activity of the compound. For instance, substituents on the nitrogen atom of the phenylpyrazolone core were associated with enhanced potency and selectivity against T. cruzi . The introduction of larger hydrophobic groups was found to improve trypanocidal activity, suggesting that lipophilicity plays a critical role in cellular uptake and efficacy .

Case Studies and Research Findings

In Vitro Studies

In vitro assessments revealed that this compound exhibited low cytotoxicity against MRC-5 cells while effectively inhibiting T. cruzi replication. The selectivity index calculated from these studies indicated favorable therapeutic windows for further development .

In Vivo Efficacy

Although in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models. Early trials showed that derivatives of this compound could be administered at effective doses without severe adverse effects, paving the way for future clinical trials .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 4-hydrazinylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) in an inert solvent like dichloromethane. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Optimization strategies include:

- Temperature Control: Maintaining 0–5°C during the coupling step to minimize side reactions.

- Purification: Column chromatography or recrystallization to isolate the product.

- Yield Improvement: Adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloroformate) and reaction time (12–24 hours) .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 0–5°C | Reduces hydrolysis |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the piperidine ring structure, benzyl group, and hydrazine moiety.

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm) and hydrazine (N–H, ~3300 cm) functional groups.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .

Q. What precautions should be taken when handling this compound given limited toxicological data?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of aerosols.

- First Aid: Immediate flushing with water for 15+ minutes upon exposure (skin/eyes) and medical consultation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported stability data under different storage conditions?

Methodological Answer: Conflicting stability reports may arise from variations in humidity, temperature, or light exposure. To resolve this:

- Controlled Stability Studies: Store samples at –20°C (dry), 4°C (humid), and room temperature (RT) with desiccants. Monitor degradation via HPLC over 1–6 months.

- Data Normalization: Compare degradation rates using Arrhenius kinetics to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

Q. What strategies are employed to enhance the compound’s solubility and stability in biological assays?

Methodological Answer:

Q. How does the hydrazinyl group influence the compound’s reactivity and potential applications in medicinal chemistry?

Methodological Answer: The hydrazine (–NH–NH) moiety:

- Chelation Potential: Binds metal ions (e.g., Fe, Cu) relevant to enzyme inhibition.

- Nucleophilicity: Participates in condensation reactions (e.g., with carbonyls to form hydrazones).

- Biological Targets: May inhibit lysine-specific demethylases (LSD1) by mimicking peptide substrates, as seen in structural analogs like Bomedemstat dihydrochloride .

Q. What experimental approaches are used to assess the compound’s potential as an enzyme inhibitor, considering structural analogs?

Methodological Answer:

- Enzyme Assays: Measure IC values against LSD1 or monoamine oxidases (MAOs) using fluorogenic substrates (e.g., methylated histone H3 peptides).

- Crystallography: Co-crystallize with target enzymes to identify binding motifs.

- SAR Studies: Modify the benzyl or piperidine groups to correlate structural changes with activity .

Data Contradiction Analysis

Example:

- Toxicity Data: highlights unknown toxicological properties, while claims "no known hazards" for a related compound.

- Resolution: Conduct acute toxicity testing (OECD 423) in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) to establish safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.